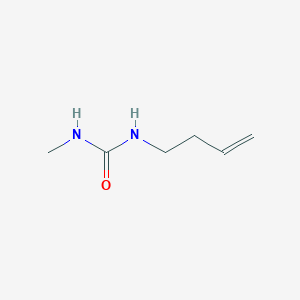
N-But-3-en-1-yl-N'-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-But-3-en-1-yl-N’-methylurea is a chemical compound with the molecular formula C₆H₁₂N₂O It is a member of the urea derivatives family, characterized by the presence of a urea functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-But-3-en-1-yl-N’-methylurea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of N-but-3-en-1-amine with methyl isocyanate under mild conditions. This reaction can be carried out in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process .
Industrial Production Methods
Industrial production of N-But-3-en-1-yl-N’-methylurea follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
N-But-3-en-1-yl-N’-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the urea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted urea derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used .
科学的研究の応用
N-But-3-en-1-yl-N’-methylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
類似化合物との比較
Similar Compounds
N-Methylurea: A simpler urea derivative with similar chemical properties.
N-Butylurea: Another urea derivative with a butyl group instead of the but-3-en-1-yl group.
N-Phenylurea: A urea derivative with a phenyl group, known for its use in herbicides.
Uniqueness
N-But-3-en-1-yl-N’-methylurea is unique due to the presence of the but-3-en-1-yl group, which imparts specific chemical and biological properties. This structural feature allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications .
特性
| 114444-98-3 | |
分子式 |
C6H12N2O |
分子量 |
128.17 g/mol |
IUPAC名 |
1-but-3-enyl-3-methylurea |
InChI |
InChI=1S/C6H12N2O/c1-3-4-5-8-6(9)7-2/h3H,1,4-5H2,2H3,(H2,7,8,9) |
InChIキー |
KJSSBDGIOQBVPD-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)NCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


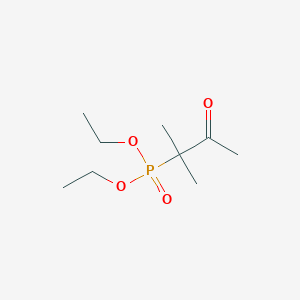
![4,5,7,7-Tetramethyl-3,7-dihydro-2H-pyrano[2,3-d]pyrimidin-2-one](/img/structure/B14309148.png)


![(2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium](/img/structure/B14309161.png)
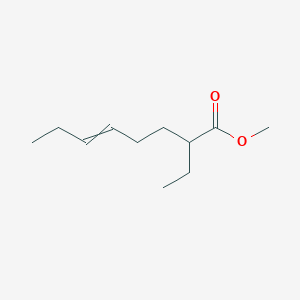
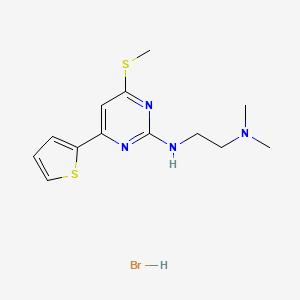
![3-[Amino(methyl-thio)methylene]pentane-2,4-dione](/img/structure/B14309198.png)
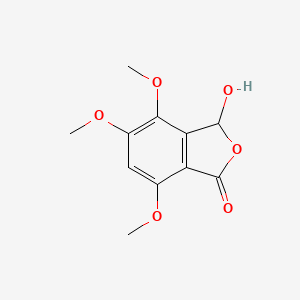
![1-[2-(2,2,2-Trifluoroacetamido)phenyl]-1H-pyrrol-2-yl thiocyanate](/img/structure/B14309211.png)
